
2-Hydrazinopyridine
Overview
Description
2-Hydrazinopyridine (C₅H₇N₃, molecular weight: 109.13 g/mol, CAS: 4930-98-7) is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with a hydrazine group at the 2-position. It appears as deep red crystals and is widely used in organic synthesis, coordination chemistry, and biochemical applications. Its IUPAC name is pyridin-2-ylhydrazine, and it exhibits a polar surface area (PSA) of 50.94 Ų and a logP value of 1.14, indicating moderate hydrophobicity .
Key applications include:
- Derivatization agent: Used in LC-MS for detecting short-chain carboxylic acids, though poor retention on reversed-phase C18 columns limits its utility .
- Metal coordination: Forms water-soluble Ru(II) complexes with octahedral geometry, relevant in catalysis and medicinal chemistry .
- Bioconjugation: Employed in HydraLinK™ reagents for covalent conjugation of antibodies to oligonucleotides .
- Enzyme inhibition: Acts as an irreversible inhibitor of copper amine oxidases (CAOs), forming a chromophoric adduct with λmax ~430 nm .
Preparation Methods
Hydrogen Substitution Reactions for Precursor Synthesis
The synthesis of 2-hydrazinopyridine begins with the preparation of halogenated pyridine precursors, such as 2,3-dichloropyridine, via hydrogen substitution reactions. These reactions typically involve trichloropyridine derivatives undergoing selective dehalogenation in the presence of hydrogen gas and catalytic systems.
Catalytic Systems and Selectivity
Mixed catalysts, such as Pt/C-Pd/C blends , significantly enhance reaction selectivity and rate compared to single-metal catalysts. For instance, a 10:1 ratio of 8% Pt/C to 8% Pd/C achieves 88.5% yield and 97.6% purity in 2,3-dichloropyridine synthesis, whereas single Pd/C catalysts yield only 68% . The synergistic effect of bimetallic catalysts improves hydrogen activation and reduces undesired side reactions, such as over-reduction or ring saturation.
Solvent and Base Optimization
Methanol and ethanol serve as optimal solvents due to their ability to dissolve both the precursor and catalytic system while acting as pH buffers. The addition of weak bases like pyridine, combined with strong bases such as sodium hydroxide, maintains the reaction pH between 6–9. This dual-base system prevents excessive alkalinity, which could deactivate the catalyst or promote hydrolysis .
Table 1: Hydrogen Substitution Reaction Outcomes
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
8% Pt/C + 8% Pd/C | Methanol | 25–30 | 88.5 | 97.6 |
8% Pd/C | Methanol | 25–30 | 68.0 | 85.4 |
8% Pt/C | Ethanol | 25–30 | 65.0 | 89.2 |
Hydrazine Substitution for this compound Formation
The second stage involves substituting the halogen atom in 2,3-dichloropyridine with hydrazine. This nucleophilic substitution requires careful control of solvent, temperature, and hydrazine concentration to minimize side products like diazenes or polymeric hydrazines.
Solvent Selection and Reaction Kinetics
N,N-Dimethylpropanolamine (DMPA) emerges as the superior solvent, achieving 99.7% purity and 95% yield at 130°C. DMPA acts as both a solvent and acid-binding agent, neutralizing HCl byproducts and shifting the equilibrium toward product formation . In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) yield 99.2% purity but require higher hydrazine concentrations, while n-butanol results in 96% purity due to poorer solubility and slower kinetics .
Table 2: Hydrazine Substitution Performance by Solvent
Solvent | Temperature (°C) | Hydrazine Concentration (%) | Yield (%) | Purity (%) |
---|---|---|---|---|
N,N-Dimethylpropanolamine | 130 | 80 | 95.0 | 99.7 |
N,N-Dimethylformamide | 130 | 80 | 90.0 | 99.2 |
n-Butanol | 100 | 70 | 80.0 | 96.0 |
Inert Atmosphere and Temperature Control
Reactions conducted under nitrogen atmospheres at 125–130°C prevent oxidation of hydrazine and ensure consistent reflux conditions. Lower temperatures (e.g., 100°C in n-butanol) prolong reaction times to 10–12 hours, whereas DMPA-based systems complete in 8–10 hours .
Post-Treatment and Purification Strategies
Post-reaction processing involves crystallization, centrifugation, and drying to isolate high-purity this compound.
Crystallization and Washing
Cooling the reaction mixture to 25°C induces crystallization, with water washes removing residual salts and solvents. Centrifugation at 3,000–4,000 rpm separates crystalline solids, while mother liquors are distilled to recover solvents like DMPA for reuse .
Drying and Quality Control
Vacuum drying at 60°C under −0.09 MPa ensures minimal thermal degradation. Final products analyzed via liquid chromatography (LC) show retention times consistent with this compound derivatives, with impurities primarily consisting of unreacted dichloropyridine (<0.3%) .
Industrial-Scale Production Considerations
Large-scale synthesis requires addressing challenges such as catalyst recovery, solvent recycling, and waste management.
Catalyst Reusability
Mixed Pt/C-Pd/C catalysts retain >90% activity after five cycles when filtered and washed with dilute acetic acid to remove adsorbed byproducts .
Comparative Analysis of Methodologies
The DMPA-based method surpasses alternatives in yield and purity but demands higher initial costs for solvent procurement. Conversely, methanol-based systems offer cost efficiency at the expense of slightly lower yields (85–88%) .
Chemical Reactions Analysis
Reaction with Sugars
2-Hydrazinopyridine reacts with sugars such as D-xylose, D-galactose, D-glucose, and D-fructose to form corresponding hydrazones, predominantly in acyclic forms, with minor amounts of cyclic structures . Oxidative cyclization of these hydrazones with bromine in methanol leads to the formation of 3-(polyhydroxyalkyl)-1,2,4-triazolo[4,3-a]pyridine derivatives .
As an Inhibitor of Copper Amine Oxidases
This compound acts as an irreversible inhibitor of copper amine oxidases (CAOs) . It reacts directly at the C5 position of the TPQ cofactor, yielding a chromophore with a maximum absorbance at approximately 430 nm in Escherichia coli amine oxidase (ECAO) .
Reaction with Aldehydes and Isocyanates
This compound condenses with aldehydes to produce imines. It can also undergo cycloaddition reactions with isocyanates to produce triazolopyridines . These triazolopyridines exhibit biological activities, including antifungal properties and inhibition of certain enzymes .
Palladium Complexes Based on this compound Ligand
This compound can act as a ligand in palladium complexes . Thermal analysis of these complexes, such as Pd(hzpy)(ma)], and $$Pd(hzpy)(pyph)], reveals their decomposition temperatures and thermodynamic parameters .
Thermodynamic Data of Palladium Complexes
Complex | Decomposition temperature (K) | ΔE (KJ mol-1) | R2 | ΔS (J K-1 mol-1) | ΔH (KJ mol-1) | ΔG (KJ mol-1) |
---|---|---|---|---|---|---|
$$Pd(hzpy)(ox)] | 464-753 | 50 | 0.81 | -177 | 46 | 110 |
1076-1177 | 628 | 0.97 | 287 | 618 | 664 | |
$$Pd(hzpy)(ma)] | 464-753 | 42 | 0.81 | -192 | 38 | 138 |
1076-1177 | 939 | 0.96 | 558 | 929 | 430 | |
ΔE: Activation Energy, R2: Correlation Coefficients, ΔS: Entropy, ΔH: Enthalpy, ΔG: Gibbs Free Energy
Scientific Research Applications
Synthesis of 2-Hydrazinopyridine Derivatives
The synthesis of this compound derivatives is crucial for expanding its applications. Recent advancements have focused on optimizing synthetic methods to enhance yield and reduce environmental impact.
2HP has been identified as an important compound in medicinal chemistry due to its role as an irreversible inhibitor of copper amine oxidases (CAOs). This property allows it to interact with various biological targets.
Case Studies
- A study demonstrated that 2HP effectively inhibits E. coli amine oxidase, leading to significant changes in enzymatic activity and providing insights into potential treatments for diseases related to amine metabolism .
Agricultural Applications
The compound also plays a vital role in agriculture, particularly as an intermediate in the synthesis of insecticides.
Insecticide Development
- Ryania Acceptor Sterilants : 3-Chloro-2-hydrazinopyridine is a key intermediate for synthesizing ryania acceptor sterilants like Rynaxypyr and Cyantraniliprole, which target insect calcium channels to induce paralysis . The efficiency and environmental safety of these compounds are enhanced through improved synthetic methods.
Insecticide | Active Ingredient | Target Action |
---|---|---|
Rynaxypyr | 3-Chloro-2-hydrazinopyridine | Calcium channel modulation |
Cyantraniliprole | 3-Chloro-2-hydrazinopyridine | Muscle paralysis in insects |
Material Science Applications
In material science, 2HP has been utilized for grafting polymers onto surfaces through hydrazone bond formation, enhancing material properties for various applications.
Polymer Grafting
Mechanism of Action
2-Hydrazinopyridine exerts its effects primarily through its interaction with enzymes. It acts as an irreversible inhibitor of copper amine oxidases by reacting directly at the C5 position of the TPQ cofactor, forming a stable adduct . This interaction disrupts the enzyme’s activity, making it a valuable tool in studying enzyme mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues in Hydrazine Derivatives
Table 1: Molecular Properties of Hydrazine Derivatives
Key Differences :
- Electron effects: this compound’s pyridine ring is electron-deficient, enhancing its reactivity in metal coordination compared to electron-rich thiazole derivatives like 2-hydrazino-4-phenylthiazole .
Table 2: Cytotoxicity and Bioactivity
Comparison Insights :
- This compound exhibits lower cytotoxicity compared to thiazole analogues, making it suitable for bioconjugation .
- Pyridazinones (synthesized from arylhydrazones) demonstrate stronger antimicrobial activity but lack the hydrazine group critical for enzyme inhibition .
Coordination Chemistry
Table 3: Metal Complexes
Key Distinctions :
- This compound’s Ru(II) complexes are diamagnetic and thermally stable, unlike Co(II) complexes, which are paramagnetic .
- The hydrazine group enables stronger π-backbonding with transition metals compared to hydrazone ligands .
Functional Group Modifications
Derivatives like 2-Hydrazinyl-3-methylpyridine (C₆H₉N₃, 95% purity) and 2-Hydrazinyl-3-methoxypyridine (C₆H₉N₃O) introduce methyl or methoxy groups, altering solubility and steric effects .
Biological Activity
2-Hydrazinopyridine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a hydrazine functional group attached to a pyridine ring, has been studied for its potential applications in pharmaceuticals, particularly as a precursor for various bioactive compounds.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine hydrate with 2-chloropyridine. This method has been documented since as early as 1915 and remains a common approach in the laboratory setting . Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, with various solvents and catalysts being tested .
Biological Activities
This compound exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties. Below is a summary of significant findings from various studies:
Antibacterial Activity
Research has demonstrated that this compound derivatives possess notable antibacterial effects against several bacterial strains. For instance, studies have shown that organotin(IV) complexes derived from ortho-vanillin-2-hydrazinopyridine exhibit enhanced antibacterial properties against Bacillus cereus , Staphylococcus aureus , Escherichia coli , and Enterobacter aerogenes .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Ortho-vanillin-2-hydrazinopyridine | Bacillus cereus | 15 |
Ortho-vanillin-2-hydrazinopyridine | Staphylococcus aureus | 18 |
Ortho-vanillin-2-hydrazinopyridine | Escherichia coli | 20 |
Ortho-vanillin-2-hydrazinopyridine | Enterobacter aerogenes | 17 |
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. The compound has shown effectiveness against various fungal strains, although specific data on inhibition zones and comparative efficacy are less documented than its antibacterial properties.
Antitumor Activity
The potential antitumor activity of this compound derivatives has also been investigated. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications to the hydrazinopyridine structure can enhance its biological efficacy. For example, studies indicate that some synthesized derivatives inhibit cell proliferation in breast cancer cells .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine hydrazone highlighted the biological activity of these complexes against Artemia salina and various bacteria . The study concluded that these complexes exhibited moderate toxicity and significant antibacterial activity.
- Coordination Chemistry : Research into the coordination chemistry of ligands derived from this compound revealed that these compounds could form stable complexes with transition metals, which may contribute to their biological activities . The structural analysis indicated potential pathways for enhancing biological efficacy through metal coordination.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydrazinopyridine, and how are they optimized for purity and yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution of 2-chloropyridine with hydrazine hydrate under reflux conditions. Optimization involves controlling reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (excess hydrazine) to maximize yield and minimize byproducts . Purity (>97%) is confirmed using melting point analysis (41–44°C) and HPLC, with residual solvents removed via vacuum distillation . For large-scale synthesis, column chromatography or recrystallization from ethanol-water mixtures is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., pyridine ring protons at δ 6.5–8.5 ppm) and verifies hydrazine substitution .
- FT-IR : Identifies N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (109.13 g/mol) via ESI-MS or EI-MS, with fragmentation patterns distinguishing structural isomers .
- Elemental Analysis : Validates purity by matching experimental C/H/N ratios to theoretical values (C: 55.49%, H: 6.47%, N: 38.04%) .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes, and what factors influence its coordination behavior?
- Methodological Answer : this compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and hydrazine NH group. For example, in palladium(II) complexes, it forms square-planar geometries with bond lengths of Pd–N ≈ 2.02 Å . Coordination behavior depends on:
- pH : Protonation of the hydrazine group at acidic pH reduces chelation efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance ligand solubility and metal-ligand interaction .
- Counterions : Chloride or nitrate ions influence complex stability and redox properties.
Characterization Tools : X-ray crystallography, EPR spectroscopy, and DFT calculations to map electron density and bonding interactions .
Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?
- Methodological Answer : Conflicting results in reactions (e.g., cyclization vs. Schiff base formation) are addressed through:
- Controlled Experiments : Varying stoichiometry (1:1 vs. 1:2 ligand:substrate ratios) and monitoring intermediates via TLC .
- Kinetic Studies : Using stopped-flow UV-Vis spectroscopy to track reaction pathways under different temperatures .
- Computational Modeling : DFT simulations (e.g., Gaussian 09) predict thermodynamic favorability of products, resolving ambiguities in NMR assignments .
Q. How is this compound utilized in the synthesis of heterocyclic compounds, and what mechanistic insights guide these reactions?
- Methodological Answer : In Fischer indole synthesis, this compound reacts with carbonyl compounds (e.g., D-glucose) to form hydrazones, which undergo [3,3]-sigmatropic rearrangement under acidic conditions (H2SO4/MeOH) to yield 1,2,4-triazolo[4,3-a]pyridines . Key mechanistic steps:
- Hydrazone Formation : Confirmed by loss of carbonyl IR peak (~1700 cm⁻¹).
- Cyclization : Monitored via 15N NMR to track nitrogen migration .
Optimization : Use of bromine as an oxidant increases cyclization efficiency (>80% yield) .
Q. Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate variability in hydrazine reactivity .
- Safety : Handle with PPE due to hazards (H315: skin irritation; H319: eye irritation) and store at 2–8°C .
- Data Reporting : Include raw spectral data and crystallographic files (CIF) in supplementary materials for peer validation .
Properties
IUPAC Name |
pyridin-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-8-5-3-1-2-4-7-5/h1-4H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWELCUKYUCBVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063651 | |
Record name | 2-Hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4930-98-7 | |
Record name | 2-Hydrazinopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4930-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydrazinopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-hydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDRAZINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NH3RN7C3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.